molecular formula C15H13ClO5S B2943288 3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate CAS No. 2305341-39-1

3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate

Cat. No.: B2943288
CAS No.: 2305341-39-1
M. Wt: 340.77
InChI Key: OAHCQGZVVPVLFH-UHFFFAOYSA-N
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Description

3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is an organic compound that features both acetyl and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate typically involves the reaction of 3-acetylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-carboxyphenyl 5-chloro-2-methoxybenzene-1-sulfonate.

    Reduction: Formation of 3-hydroxyphenyl 5-chloro-2-methoxybenzene-1-sulfonate.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate depends on its interaction with specific molecular targets. The acetyl group can participate in nucleophilic acyl substitution reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The chloro group can undergo substitution reactions, allowing the compound to interact with various biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylphenyl benzoate
  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • 2-Bromo-3-methoxyacetophenone
  • 2-Chloro-5-methoxybenzoic acid

Uniqueness

3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is unique due to the presence of both acetyl and sulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(3-acetylphenyl) 5-chloro-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO5S/c1-10(17)11-4-3-5-13(8-11)21-22(18,19)15-9-12(16)6-7-14(15)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHCQGZVVPVLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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